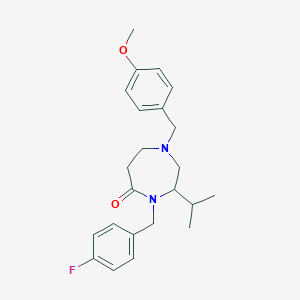![molecular formula C20H17NO3 B5319722 2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319722.png)
2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as MQVA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MQVA is a derivative of stilbene and has been studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been found to decrease the levels of reactive oxygen species (ROS) in cells, which could be beneficial in treating oxidative stress-related diseases. Additionally, this compound has been found to modulate the expression of various genes involved in cellular processes such as cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Future studies could focus on optimizing the synthesis method of this compound to improve its efficacy and reduce its toxicity. Additionally, studies could investigate the potential of this compound in combination with other compounds for enhanced therapeutic effects. Overall, this compound has shown promising potential in various fields and warrants further investigation.
Métodos De Síntesis
2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate can be synthesized using a multi-step process, starting from the reaction between 2-methoxybenzaldehyde and 2-aminobenzophenone to obtain 2-methoxy-6-(2-aminophenyl)benzaldehyde. This intermediate product is then reacted with 2-bromoacetophenone to obtain this compound.
Aplicaciones Científicas De Investigación
2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects, which could be useful in treating neurological disorders such as Alzheimer's disease. Furthermore, this compound has shown promising antimicrobial activity against various bacteria and fungi, indicating its potential as an antimicrobial agent.
Propiedades
IUPAC Name |
[2-methoxy-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(22)24-20-16(7-5-9-19(20)23-2)11-13-17-12-10-15-6-3-4-8-18(15)21-17/h3-13H,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIFINQJILNNHK-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1OC)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=CC=C1OC)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)
![1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5319668.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5319675.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-thienylsulfonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5319680.png)
![N-(cyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319687.png)
![ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5319691.png)
![N-(4-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5319694.png)
![3-benzyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319702.png)

![N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319714.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-(methylthio)acetamide](/img/structure/B5319727.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5319737.png)